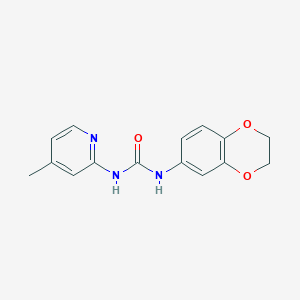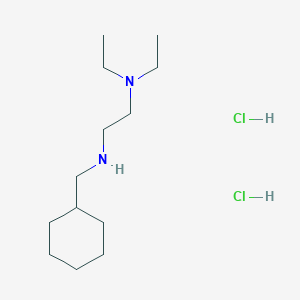![molecular formula C20H26N2O3 B4679340 2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide](/img/structure/B4679340.png)
2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide
描述
2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides It is characterized by the presence of an ethoxy group, a morpholine ring, and a naphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including Friedel-Crafts acylation or alkylation.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an ethyl alcohol reacts with a suitable leaving group on the naphthalene ring.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a halogenated naphthalene derivative reacts with morpholine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the naphthalene derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives, depending on the reagents used.
科学研究应用
2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound is investigated for its use in various industrial processes, including catalysis and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, modulating their activity and leading to downstream biological effects.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Interaction with DNA/RNA: It may interact with nucleic acids, influencing gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
- 2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol
- 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
2-ethoxy-N-[3-(morpholin-4-yl)propyl]naphthalene-1-carboxamide is unique due to its specific structural features, including the combination of an ethoxy group, a morpholine ring, and a naphthalene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-ethoxy-N-(3-morpholin-4-ylpropyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-2-25-18-9-8-16-6-3-4-7-17(16)19(18)20(23)21-10-5-11-22-12-14-24-15-13-22/h3-4,6-9H,2,5,10-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGZSXJSBUNYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 2-({2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4679262.png)
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4679267.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4679274.png)
![5-(2-chloro-6-fluorobenzyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4679276.png)
![N-(tert-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4679278.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B4679296.png)
![5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B4679303.png)

![2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B4679331.png)
![4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4679347.png)

![1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}azocane](/img/structure/B4679356.png)
![(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4679363.png)
![2-[4-(1H-pyrazol-1-yl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4679368.png)
